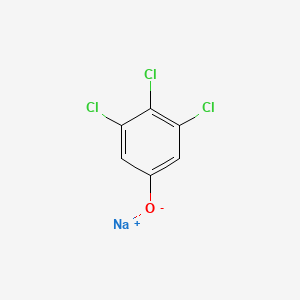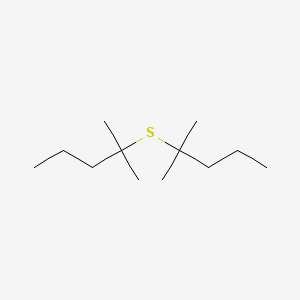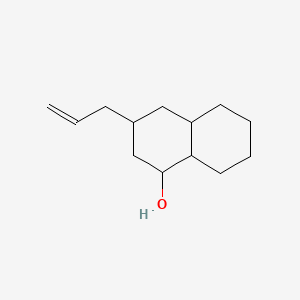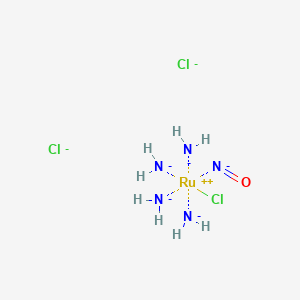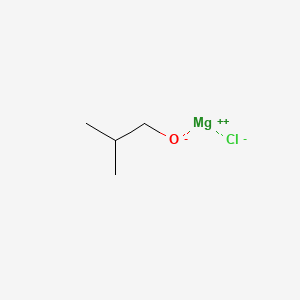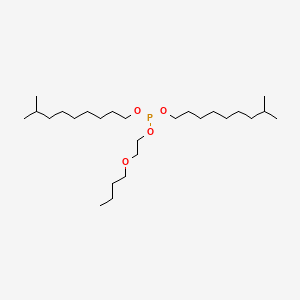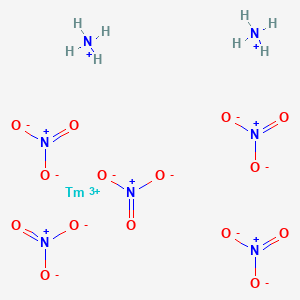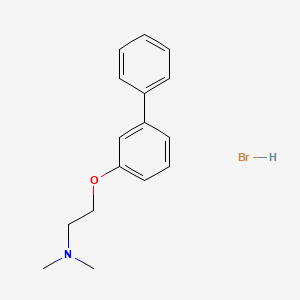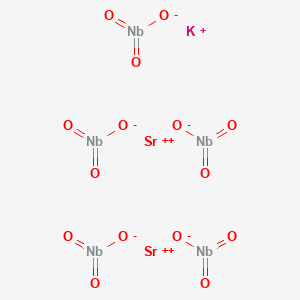
Potassium distrontium pentaniobate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium distrontium pentaniobate is a chemical compound with the molecular formula KNb5O15Sr2. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields. This compound is composed of potassium, strontium, and niobium, and it exhibits interesting characteristics due to the presence of these elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium distrontium pentaniobate can be synthesized through solid-state reactions involving the mixing of potassium carbonate, strontium carbonate, and niobium pentoxide. The mixture is typically heated at high temperatures, around 1000°C, to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the purity and crystallinity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The raw materials are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in specialized furnaces. The process may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium distrontium pentaniobate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of niobium within the compound.
Substitution: The compound can participate in substitution reactions where one or more of its constituent elements are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state niobium compounds, while reduction reactions may yield lower oxidation state products.
Scientific Research Applications
Potassium distrontium pentaniobate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other niobium-containing compounds and materials.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: It is used in the production of specialized ceramics and electronic components due to its dielectric properties.
Mechanism of Action
The mechanism by which potassium distrontium pentaniobate exerts its effects is primarily related to its ability to interact with other chemical species The presence of niobium allows the compound to participate in redox reactions, while the potassium and strontium ions contribute to its overall stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Potassium pentaniobate: Similar in structure but lacks strontium.
Strontium niobate: Contains strontium and niobium but does not include potassium.
Lithium niobate: Another niobium-containing compound with different properties due to the presence of lithium instead of potassium and strontium.
Uniqueness
Potassium distrontium pentaniobate stands out due to its unique combination of potassium, strontium, and niobium. This combination imparts specific chemical and physical properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance.
Properties
CAS No. |
12358-94-0 |
|---|---|
Molecular Formula |
KNb5O15Sr2 |
Molecular Weight |
918.9 g/mol |
IUPAC Name |
potassium;distrontium;oxido(dioxo)niobium |
InChI |
InChI=1S/K.5Nb.15O.2Sr/q+1;;;;;;;;;;;;;;;;5*-1;2*+2 |
InChI Key |
URMXBFKPUSHSEV-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[K+].[Sr+2].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
